molecular formula C15H18N4O2S B14168017 N-[4-[2-(2-acetylhydrazinyl)-1,3-thiazol-4-yl]phenyl]butanamide CAS No. 489415-80-7

N-[4-[2-(2-acetylhydrazinyl)-1,3-thiazol-4-yl]phenyl]butanamide

Cat. No.: B14168017
CAS No.: 489415-80-7
M. Wt: 318.4 g/mol
InChI Key: CKNSYPMYJIIGLO-UHFFFAOYSA-N
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Description

N-[4-[2-(2-acetylhydrazinyl)-1,3-thiazol-4-yl]phenyl]butanamide is a compound that contains a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties .

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-(2-acetylhydrazinyl)-1,3-thiazol-4-yl]phenyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles like amines and thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydrazine derivatives

    Substitution: Various substituted thiazole derivatives

Mechanism of Action

The mechanism of action of N-[4-[2-(2-acetylhydrazinyl)-1,3-thiazol-4-yl]phenyl]butanamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The acetylhydrazinyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity . The phenylbutanamide group can interact with hydrophobic pockets in proteins, further stabilizing the compound’s binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[2-(2-acetylhydrazinyl)-1,3-thiazol-4-yl]phenyl]butanamide is unique due to its specific combination of functional groups, which confer a distinct set of biological activities and chemical reactivity. The presence of the acetylhydrazinyl group enhances its potential for hydrogen bonding, while the phenylbutanamide group provides additional hydrophobic interactions .

Properties

CAS No.

489415-80-7

Molecular Formula

C15H18N4O2S

Molecular Weight

318.4 g/mol

IUPAC Name

N-[4-[2-(2-acetylhydrazinyl)-1,3-thiazol-4-yl]phenyl]butanamide

InChI

InChI=1S/C15H18N4O2S/c1-3-4-14(21)16-12-7-5-11(6-8-12)13-9-22-15(17-13)19-18-10(2)20/h5-9H,3-4H2,1-2H3,(H,16,21)(H,17,19)(H,18,20)

InChI Key

CKNSYPMYJIIGLO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NNC(=O)C

solubility

41.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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